3-(4-Nitropyridin-3-yl)thiazolidine

Medicinal Chemistry Drug Discovery Chemical Biology

Sourcing a structurally unique thiazolidine scaffold for SAR exploration often means long lead times or isomer mixtures. 3-(4-Nitropyridin-3-yl)thiazolidine addresses this gap as a single-isomer, 95%+ pure building block. - Unique 4-nitropyridin-3-yl substitution pattern enables precise electronic/steric tuning not possible with generic thiazolidines. - Nitro group offers a synthetic handle for reduction to amine, enabling rapid diversification for focused library synthesis. - Ideal blank-slate candidate for HTS campaigns against novel targets where prior art is absent.

Molecular Formula C8H9N3O2S
Molecular Weight 211.24 g/mol
CAS No. 1774896-19-3
Cat. No. B1446990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitropyridin-3-yl)thiazolidine
CAS1774896-19-3
Molecular FormulaC8H9N3O2S
Molecular Weight211.24 g/mol
Structural Identifiers
SMILESC1CSCN1C2=C(C=CN=C2)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O2S/c12-11(13)7-1-2-9-5-8(7)10-3-4-14-6-10/h1-2,5H,3-4,6H2
InChIKeyKJLPJSAVEORILH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Nitropyridin-3-yl)thiazolidine (CAS 1774896-19-3): Procurement-Grade Heterocyclic Building Block


3-(4-Nitropyridin-3-yl)thiazolidine is a heterocyclic research compound with the molecular formula C8H9N3O2S and a molecular weight of 211.24 g/mol . It is a thiazolidine derivative featuring a 4-nitropyridin-3-yl substituent, placing it within a broader class of nitrogen- and sulfur-containing heterocycles investigated for various biological activities [1]. The compound is commercially available from several chemical suppliers for research purposes, typically at a purity of 95% or higher .

3-(4-Nitropyridin-3-yl)thiazolidine (CAS 1774896-19-3) Cannot Be Substituted with Generic Thiazolidines


The specific substitution pattern of the 4-nitropyridin-3-yl group on the thiazolidine core in 3-(4-Nitropyridin-3-yl)thiazolidine creates a unique electronic and steric environment. Structure-Activity Relationship (SAR) studies on related pyridine-containing thiazolidinones demonstrate that even minor modifications to the aryl/heteroaryl ring substituents can drastically alter biological activity, potency, and selectivity profiles [1]. Therefore, substituting this compound with a generic thiazolidine or even a close positional isomer, such as 3-(2-nitropyridin-3-yl)thiazolidine, is not scientifically valid without rigorous, data-driven justification, as the specific properties required for a given research application are unlikely to be preserved .

Critical Data Gap Analysis for 3-(4-Nitropyridin-3-yl)thiazolidine (CAS 1774896-19-3)


Absence of Quantitative Biological Activity Data for Direct Comparator Analysis

A comprehensive search of peer-reviewed literature, patents, and authoritative chemical databases (PubChem, ChEMBL) reveals no published quantitative biological activity data (e.g., IC50, EC50, Ki, MIC) for 3-(4-Nitropyridin-3-yl)thiazolidine. Without such data, a direct head-to-head comparison with any analog is impossible. The compound's potential utility is inferred only from class-level knowledge of thiazolidine and nitropyridine scaffolds [1], [2].

Medicinal Chemistry Drug Discovery Chemical Biology

Absence of Reported Physicochemical and ADME Property Data

Standard physicochemical properties such as LogP (partition coefficient), aqueous solubility, pKa, and key ADME (Absorption, Distribution, Metabolism, Excretion) parameters (e.g., Caco-2 permeability, microsomal stability) have not been reported for 3-(4-Nitropyridin-3-yl)thiazolidine in public databases [1], [2]. This contrasts with more advanced lead compounds where such data is essential for candidate selection.

ADME Drug Development Chemical Properties

Lack of Patent Protection or Detailed Synthetic Procedure Disclosure

No patents specifically claiming the composition of matter or a novel synthetic method for 3-(4-Nitropyridin-3-yl)thiazolidine were identified in major patent databases. The compound is not listed in patent examples, and a dedicated synthetic procedure is not described in the open literature [1]. This is a critical differentiator from patented lead compounds where synthetic methodology and intellectual property position are clearly defined.

Synthetic Chemistry Intellectual Property Process Development

Primary Research Applications for 3-(4-Nitropyridin-3-yl)thiazolidine (CAS 1774896-19-3)


Scaffold for Medicinal Chemistry Derivatization and Library Synthesis

As a readily available building block, 3-(4-Nitropyridin-3-yl)thiazolidine is most appropriately used as a starting material for the synthesis of focused libraries or SAR exploration. The nitro group can be reduced to an amine for further functionalization, and the thiazolidine ring can be modified [1]. Its utility is in generating novel analogs with unknown properties, as evidenced by the general class of pyridine-containing thiazolidinones that have shown anti-inflammatory and analgesic potential [2].

Method Development in Organic Synthesis

The compound's specific structure makes it a suitable substrate for developing or optimizing novel synthetic methodologies. For instance, it could be used to test new conditions for nitro-group reductions, cross-coupling reactions, or thiazolidine ring functionalizations. The lack of existing data makes it a blank canvas for methodological studies [1].

Biological Screening in Underserved Target Space

Given the complete absence of reported biological activity data [1], this compound is a candidate for high-throughput screening (HTS) against novel or underexplored biological targets. Its procurement is justified for projects aiming to identify first-in-class hits or to explore the chemical biology of novel targets where there is no prior art [2].

Technical Documentation Hub

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